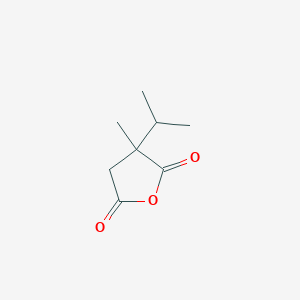
3-Hydroxy-3-phenylbutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-3-phenylbutanoic acid: is an organic compound with the molecular formula C10H12O3 It is a hydroxy acid that features both a hydroxyl group and a carboxyl group attached to a phenyl-substituted butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Hydroxy-3-phenylbutanoic acid can be synthesized through several methods. One common approach involves the aldol condensation of benzaldehyde with acetone, followed by a subsequent oxidation step to introduce the hydroxyl group. The reaction typically requires a base such as sodium hydroxide to facilitate the condensation, and an oxidizing agent like potassium permanganate for the oxidation step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of catalytic processes to enhance yield and purity. For example, catalytic hydrogenation of benzylideneacetone followed by oxidation can be employed to produce the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hydroxy-3-phenylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone, resulting in 3-oxo-3-phenylbutanoic acid.
Reduction: The carboxyl group can be reduced to form the corresponding alcohol, 3-hydroxy-3-phenylbutanol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to a halide.
Major Products Formed:
Oxidation: 3-Oxo-3-phenylbutanoic acid.
Reduction: 3-Hydroxy-3-phenylbutanol.
Substitution: 3-Halo-3-phenylbutanoic acid derivatives.
Applications De Recherche Scientifique
3-Hydroxy-3-phenylbutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be utilized in studies involving metabolic pathways and enzyme interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and antioxidant properties, is ongoing.
Industry: It serves as an intermediate in the synthesis of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism by which 3-Hydroxy-3-phenylbutanoic acid exerts its effects involves interactions with various molecular targets. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
3-Hydroxy-3-phenylpropanoic acid: Similar structure but with a shorter carbon chain.
3-Hydroxy-3-phenylpentanoic acid: Similar structure but with a longer carbon chain.
3-Hydroxy-3-(4-chlorophenyl)butanoic acid: Similar structure but with a chlorine substituent on the phenyl ring.
Uniqueness: 3-Hydroxy-3-phenylbutanoic acid is unique due to its specific carbon chain length and the presence of both hydroxyl and carboxyl groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
IUPAC Name |
3-hydroxy-3-phenylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-10(13,7-9(11)12)8-5-3-2-4-6-8/h2-6,13H,7H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCLPSJAOEAKMPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
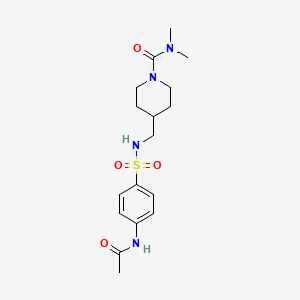
![Imidazo[1,2-b]pyridazine-3-sulfonyl fluoride](/img/structure/B2559987.png)
![6-(4-fluorophenyl)-N-[2-(2-methoxyphenyl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B2559988.png)
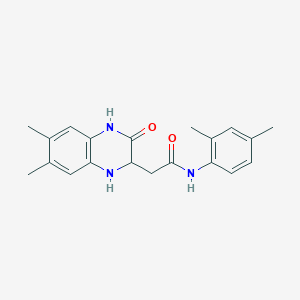
![3-[(2H-1,3-benzodioxol-5-yl)methyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2559993.png)
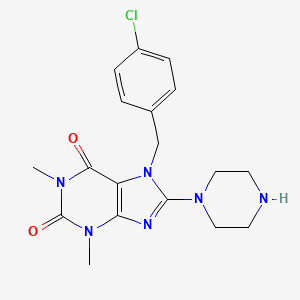
![2-[3-(Difluoromethyl)cyclobutyl]acetic acid](/img/structure/B2559995.png)
![2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2559996.png)
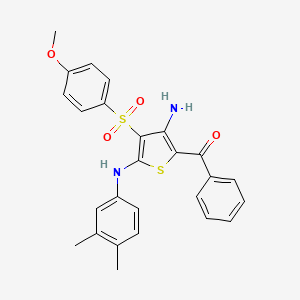

![6-[3-(4-chlorophenyl)azepane-1-carbonyl]-1H-indole](/img/structure/B2560001.png)
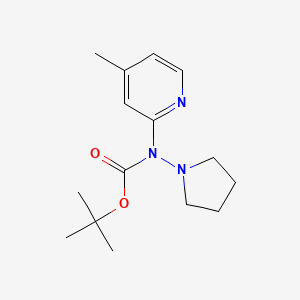
![3-[(2,6-dichlorophenyl)methyl]-1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2560005.png)
